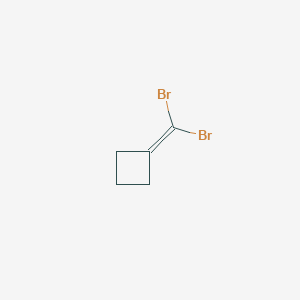
(9S)-9-Hydroxydec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-9-Hydroxydec-2-enoic acid is an organic compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of a decenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxydec-2-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of corresponding esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for reduction reactions. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with a suitable carbonyl compound to yield the desired hydroxy acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(9S)-9-Hydroxydec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 9-ketodec-2-enoic acid.
Reduction: The double bond in the decenoic acid chain can be reduced to form the corresponding saturated hydroxy acid.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Acid chlorides or anhydrides are used for esterification reactions, while alkyl halides are used for etherification reactions.
Major Products Formed
Oxidation: 9-Ketodec-2-enoic acid
Reduction: (9S)-9-Hydroxydecanoic acid
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
(9S)-9-Hydroxydec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (9S)-9-Hydroxydec-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARs activates these receptors, leading to the modulation of gene expression and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features but a longer carbon chain and additional double bonds.
9S-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: A compound with similar hydroxyl and double bond positions but differing in the overall carbon chain length and saturation.
Uniqueness
(9S)-9-Hydroxydec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to similar compounds makes it more soluble in water, which can be advantageous in certain applications .
Propiedades
| 83944-98-3 | |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(9S)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
DZBLNYYGAKHAOJ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CCCCCC=CC(=O)O)O |
SMILES canónico |
CC(CCCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)

![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
